Product packaging for (+)-(S,S,S)-Ciramadol(Cat. No.:)

(+)-(S,S,S)-Ciramadol

Cat. No.: B13421553
M. Wt: 249.35 g/mol
InChI Key: UVTLONZTPXCUPU-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Analgesic Compound Development

The quest for effective pain management is a central theme in medical history. The journey began with natural alkaloids derived from the opium poppy, such as morphine, which were isolated in the early 19th century. wikipedia.org These compounds replaced crude opium extracts and became the cornerstone of analgesia. wikipedia.org The 20th century saw a surge in synthetic chemistry, driven by the need to create new analgesics with improved properties over natural opiates. wikipedia.org This led to the development of a wide array of synthetic opioids.

Modern analgesic research continues to innovate by creating novel formulations, routes of administration, and combination products to maximize efficacy. Researchers are also exploring new molecular mechanisms beyond traditional opioid pathways to address the significant unmet needs of patients with chronic pain. The development of compounds with mixed agonist-antagonist properties, such as Ciramadol (B49922), represents one such strategy aimed at providing pain relief while potentially mitigating some of the undesirable effects associated with full opioid agonists. smolecule.comumich.edu

Significance of Stereochemistry in Pharmaceutical Science

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in pharmaceutical science. nih.gov Many drug molecules are "chiral," meaning they can exist in two mirror-image forms that are not superimposable, much like a pair of hands. savemyexams.com These mirror-image forms are known as enantiomers. savemyexams.com

Although enantiomers have the same chemical formula and connectivity, their different spatial arrangements can lead to profound differences in their biological activity. nih.gov This is because biological targets like enzymes and receptors are themselves chiral and can interact differently with each enantiomer. nih.gov Consequently, for a given chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to unwanted side effects. mdpi.com Therefore, understanding and controlling the stereochemistry of a drug is crucial for developing safer and more effective medicines. nih.gov The synthesis of single-enantiomer drugs is a key strategy in modern drug development to optimize the therapeutic profile. nih.govmdpi.com

Overview of (+)-(S,S,S)-Ciramadol within Opioid Analgesic Research

Ciramadol is a synthetic, centrally acting analgesic developed in the late 1970s. smolecule.com It belongs to the benzylamine (B48309) class of compounds and is structurally related to other analgesics like tramadol. smolecule.com Pharmacologically, Ciramadol is characterized as a mixed agonist-antagonist at opioid receptors; it acts as a partial agonist at the mu (µ)-opioid receptor and as an antagonist at the kappa (κ)-opioid receptor. smolecule.com This dual mechanism was investigated for its potential to produce analgesia with a ceiling effect on respiratory depression. smolecule.com

Ciramadol is a chiral molecule with three stereocenters, giving rise to several possible stereoisomers. The specific isomer this compound is the dextrorotatory enantiomer. However, research and clinical investigations have overwhelmingly focused on its levorotatory counterpart, (-)-Ciramadol, which possesses the (1R,2R,R) absolute configuration. umich.edu Early studies identified the (-)-isomer as the more potent analgesic of the enantiomeric pair. Clinical studies comparing "ciramadol" to other analgesics like codeine and pentazocine (B1679294) for postoperative pain used this more active (-)-isomer. umich.edunih.gov

Information regarding the specific biological activity profile of this compound is scarce in published literature. In the context of chiral pharmacology, where one enantiomer is often significantly more active, the research focus on the (-)-isomer suggests that the (+)-(S,S,S)-isomer possesses substantially lower analgesic potency or a different, less therapeutically relevant pharmacological profile. The study of such less active isomers is often limited once the primary "eutomer" is identified for development.

Research Objectives and Scope of the Outline

The objective of this article is to provide a focused, scientific overview of the chemical compound this compound within the framework of chemical biology and analgesic research. The scope is strictly defined by the preceding sections. It begins by establishing the broader context of analgesic drug development and the critical role of stereochemistry in pharmacology. It then situates the specific stereoisomer, this compound, within the research history of the Ciramadol family of compounds, noting the scientific focus on its more active enantiomer. This structured approach aims to deliver a precise and scientifically grounded account based on the available research literature.

Compound Names Table

NameSynonym(s)CAS NumberConfiguration
This compound [1S-[1α(R*),2α]]-3-[(Dimethylamino)(2-hydroxycyclohexyl)methyl]-phenol63269-30-7(S,S,S)
(-)-Ciramadol Ciramadol; WY-15,705; (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol63269-31-8(1R,2R,R)
(-)-Ciramadol HCl Ciradol; Ciramadol Hydrochloride63323-46-6(1R,2R,R)

Opioid Receptor Profile of (-)-Ciramadol

ReceptorActivityImplication
Mu (µ)-Opioid Receptor Partial AgonistPrimary mechanism for analgesia. smolecule.com
Kappa (κ)-Opioid Receptor AntagonistMay mitigate certain side effects associated with kappa agonism. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B13421553 (+)-(S,S,S)-Ciramadol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-[(S)-dimethylamino-[(1S,2S)-2-hydroxycyclohexyl]methyl]phenol

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m1/s1

InChI Key

UVTLONZTPXCUPU-QLFBSQMISA-N

Isomeric SMILES

CN(C)[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O

Origin of Product

United States

Stereoselective Synthesis Methodologies for + S,s,s Ciramadol and Analogues

Historical Perspectives on Ciramadol (B49922) Synthesis Approaches

The foundational syntheses of Ciramadol were developed in the late 1970s and were primarily documented in patent literature. These early methods were crucial in establishing the viability of constructing the complex 1-aryl-2-(aminomethyl)cyclohexanol scaffold and provided the basis for subsequent stereochemical investigations.

The initial synthesis of Ciramadol, as outlined in the patent literature, established a multi-step pathway that addressed the formation of the key carbon-carbon bonds and the introduction of the necessary functional groups. This route, while not fully stereoselective for the desired (+)-(S,S,S) isomer from the outset, incorporated steps that favored the formation of a specific diastereomer.

The process begins with a Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone. For Ciramadol synthesis, a protected 3-hydroxybenzaldehyde, such as 3-(methoxymethoxy)benzaldehyde, is reacted with cyclohexanone (B45756). This step yields an α,β-unsaturated ketone, specifically (E)-2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one.

The next crucial step is a Michael addition . Dimethylamine (B145610) is added across the activated double bond of the unsaturated ketone intermediate. This reaction introduces the dimethylaminomethyl side chain at the benzylic position, creating the first stereocenter and forming the key aminoketone intermediate: 2-((dimethylamino)(3-(methoxymethoxy)phenyl)methyl)cyclohexan-1-one.

The final key transformation is the reduction of the cyclohexanone carbonyl group . This step is critical for establishing the relative stereochemistry of the hydroxyl group and the aminomethyl side chain on the cyclohexane (B81311) ring. The patent literature describes a stereospecific reduction that preferentially yields the cis-aminoalcohol diastereomer. This diastereoselectivity is a foundational element of diastereoselective control in the synthesis. The process concludes with the removal of the protecting group (e.g., methoxymethyl ether) from the phenolic hydroxyl group under mild acidic conditions to yield Ciramadol.

Table 1: Key Reactions in the Early Synthesis of Ciramadol

Step Reaction Type Reactants Product
1 Claisen-Schmidt Condensation 3-(methoxymethoxy)benzaldehyde, Cyclohexanone (E)-2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one
2 Michael Addition (E)-2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one, Dimethylamine 2-((dimethylamino)(3-(methoxymethoxy)phenyl)methyl)cyclohexan-1-one
3 Ketone Reduction 2-((dimethylamino)(3-(methoxymethoxy)phenyl)methyl)cyclohexan-1-one cis-2-((dimethylamino)(3-(methoxymethoxy)phenyl)methyl)cyclohexan-1-ol

Advanced Stereoselective Synthesis Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For a molecule like Ciramadol, a chiral auxiliary could theoretically be employed during the Michael addition to control the configuration of the benzylic stereocenter.

For instance, instead of using dimethylamine directly, a chiral amine could serve as both the nucleophile and the chiral auxiliary. Alternatively, the cyclohexanone itself could be converted into a chiral enamine or enolate using a chiral auxiliary before the addition to the benzaldehyde-derived electrophile. The steric properties of the auxiliary would shield one face of the intermediate, directing the incoming group to the opposite face and thereby establishing a specific stereoisomer. Common auxiliaries used for such transformations include those derived from amino acids or terpenes, such as pseudoephedrine or Evans oxazolidinones. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry. For the synthesis of (+)-(S,S,S)-Ciramadol, asymmetric catalysis could be applied at several key stages.

One potential application is in the reduction of the aminoketone intermediate. Instead of a non-catalytic stereospecific reduction, an asymmetric hydrogenation or asymmetric transfer hydrogenation could be employed. Using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), the prochiral ketone can be reduced to the corresponding alcohol with high enantioselectivity. okayama-u.ac.jp This would establish the stereochemistry of the hydroxyl group relative to the already-formed benzylic center.

Another opportunity lies in the Michael addition step. An asymmetric organocatalytic Michael addition could be used to form the C-C bond at the benzylic position enantioselectively. Chiral secondary amines, acting as catalysts, can activate the unsaturated ketone to attack by the nucleophile in a highly controlled manner, setting the first stereocenter with high enantiomeric excess.

Diastereoselective control is crucial for establishing the correct relative stereochemistry between multiple chiral centers in a molecule. In the synthesis of Ciramadol, the most critical step for diastereoselective control is the reduction of the 2-((dimethylamino)(3-methoxyphenyl)phenyl)methyl)cyclohexan-1-one intermediate. The goal is to form the cis-diastereomer, where the hydroxyl group and the aminomethyl side chain are on the same face of the cyclohexane ring.

This stereochemical outcome is often governed by steric hindrance. The bulky aminomethyl substituent at the C2 position directs the incoming hydride reagent (e.g., from sodium borohydride) to the less hindered face of the carbonyl group, resulting in the formation of the thermodynamically more stable equatorial hydroxyl group, which is cis to the adjacent substituent. The efficiency of this diastereoselective reduction can be influenced by the choice of reducing agent and reaction conditions. For example, catalysts like Zr-containing MOF-808 have been shown to be highly effective for the diastereoselective Meerwein-Ponndorf-Verley reduction of substituted cyclohexanones, favoring the formation of the cis-alcohol through a less hindered transition state. nih.govmdpi.com

Table 2: Comparison of Potential Stereocontrol Strategies

Strategy Target Step Mechanism Potential Outcome
Chiral Auxiliary Michael Addition Covalent bonding of a chiral molecule to direct bond formation. Enantioselective formation of the benzylic stereocenter.
Asymmetric Catalysis Ketone Reduction Chiral metal-ligand complex activates the substrate for enantioselective hydrogenation. Enantioselective formation of the hydroxyl stereocenter.

Exploration of Novel Synthetic Pathways for Stereopure Compounds

The development of novel synthetic pathways aims to improve efficiency, reduce the number of steps, and achieve higher stereoselectivity from the start, avoiding the need for resolving isomers. For a target like this compound, this could involve fundamentally different approaches to constructing the substituted cyclohexane core.

One such strategy could be an organocatalytic domino reaction . This approach could potentially construct the cyclohexane ring with multiple stereocenters in a single, highly controlled cascade of reactions from acyclic precursors. nih.gov For example, a Michael-Michael-Aldol condensation sequence, catalyzed by a chiral organocatalyst, could assemble the ring and set the relative and absolute stereochemistry in one pot.

Another advanced approach involves the catalytic asymmetric dearomatization of a phenol (B47542) derivative. This would involve converting a flat aromatic ring into a three-dimensional chiral cyclohexane ring, a powerful and modern synthetic strategy. While challenging, such a route could offer a highly convergent and stereocontrolled pathway to the Ciramadol core.

These novel pathways, while not yet reported specifically for Ciramadol, represent the forefront of synthetic organic chemistry and offer promising future directions for the efficient and stereopure synthesis of this and related complex pharmaceutical compounds.

Methodological Challenges and Innovations in Stereopure Production

The stereoselective synthesis of this compound, a compound with three distinct chiral centers, presents a formidable challenge to synthetic organic chemists. The precise spatial arrangement of the substituents on the cyclohexanol (B46403) ring and the benzylic position is crucial for its pharmacological activity. Consequently, the development of methodologies for its stereopore production has necessitated innovative solutions to overcome significant hurdles in controlling stereochemistry.

A primary challenge lies in the simultaneous control of the three stereocenters. Traditional synthetic approaches often result in a mixture of diastereomers and enantiomers, requiring complex and often inefficient separation processes. The synthesis of tramadol, a structurally related analgesic, and its analogues often begins with the preparation of aminoketones via a Mannich reaction, followed by the addition of an organometallic reagent. redalyc.orgresearchgate.net A similar strategy can be envisioned for Ciramadol, where 2-(dimethylaminomethyl)cyclohexanone is reacted with an appropriate organolithium or Grignard reagent derived from a protected 2-bromophenol. However, this key step typically generates a mixture of diastereomers due to the formation of a new stereocenter at the benzylic position and the pre-existing stereocenter on the cyclohexanone ring.

The major methodological challenges in the stereopure production of this compound can be categorized as follows:

Diastereoselective Addition to the Ketone: The addition of the arylmetallic reagent to the aminoketone precursor is a critical step where stereocontrol is essential. Without a directing group or a chiral catalyst, the reaction is often not highly diastereoselective, leading to a mixture of isomers that are difficult to separate.

Control of the Cyclohexanol Stereochemistry: The relative stereochemistry of the substituents on the cyclohexanol ring (the aminoalkyl and the aryl-hydroxy-methyl groups) needs to be precisely controlled. The initial Mannich reaction can produce a mixture of stereoisomers of the aminoketone, further complicating the stereochemical outcome of the subsequent addition reaction.

Enantioselective Synthesis or Resolution: Achieving the desired absolute configuration at all three stereocenters requires either an enantioselective synthetic route or an efficient resolution of a racemic or diastereomeric mixture. Classical resolution by diastereomeric salt formation can be laborious and may result in the loss of at least half of the material if the undesired enantiomer cannot be racemized and recycled. jocpr.com

To address these challenges, several innovative strategies have been explored in the broader context of synthesizing complex chiral molecules, which are applicable to the production of stereopure Ciramadol.

Innovations in Stereocontrolled Synthesis:

One of the key innovations in stereoselective synthesis is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this approach can be atom-uneconomical due to the need to add and remove the auxiliary.

Asymmetric catalysis represents a more elegant and efficient approach. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can promote the formation of one enantiomer over the other with high selectivity. rijournals.com For the synthesis of Ciramadol, a chiral catalyst could potentially be employed in the addition of the arylmetallic reagent to the aminoketone, thereby establishing the stereochemistry at the benzylic carbon with high enantiomeric excess.

Substrate-controlled synthesis , where the existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions, is another powerful strategy. By carefully choosing the reaction conditions and reagents, it may be possible to favor the formation of the desired diastereomer.

Innovations in Chiral Separation:

The following table summarizes some of the potential methodological approaches and the associated challenges and innovations for the stereopure production of this compound:

Methodological ApproachChallengesPotential Innovations & Research Findings
Diastereoselective Grignard/Organolithium Addition Low diastereoselectivity leading to mixtures of isomers. Difficulty in separating diastereomers.Use of chiral chelating ligands to direct the approach of the nucleophile. Substrate control by utilizing a bulky protecting group on the phenol to influence the steric course of the reaction.
Asymmetric Catalysis Identification of a suitable catalyst and reaction conditions for the specific transformation. Catalyst cost and stability.Development of novel chiral ligands for metal-catalyzed additions. Exploration of organocatalytic methods for the enantioselective formation of the benzylic stereocenter.
Enzymatic Resolution Finding a suitable enzyme with high enantioselectivity for the Ciramadol core structure. Reaction kinetics and scalability.Screening of lipase (B570770) libraries for the kinetic resolution of a racemic intermediate. Chemoenzymatic approaches combining chemical synthesis with enzymatic resolution steps. mdpi.com
Chiral Resolution via Diastereomeric Salt Formation Finding an effective and inexpensive resolving agent. Tedious and often low-yielding crystallization process. jocpr.comHigh-throughput screening of chiral resolving agents. Development of methods for the racemization and recycling of the undesired enantiomer to improve overall yield.

Detailed research into the synthesis of conformationally restricted opioid receptor agonists has shown that the relative and absolute configuration of the molecule has a strong impact on its affinity and efficacy. researchgate.net This underscores the critical importance of achieving high stereochemical purity in the production of this compound. While the direct synthesis of this specific isomer remains a significant challenge, the continuous development of new stereoselective methods and chiral separation technologies offers promising avenues for its efficient and stereopure production.

Molecular Pharmacology and Receptor Interactions of + S,s,s Ciramadol

Opioid Receptor Binding Profiles

The interaction of a ligand with its receptor is defined by its affinity, which indicates the strength of binding, and its efficacy, the ability to produce a biological response upon binding. painphysicianjournal.com An agonist possesses both affinity and efficacy, while an antagonist has affinity but lacks efficacy. painphysicianjournal.com

The mu-opioid receptor (MOR) is a primary target for many opioid analgesics and is responsible for supraspinal analgesia, as well as side effects like respiratory depression and euphoria. painphysicianjournal.comnih.gov Research indicates that aryl-substituted 2-(dimethylamino)-1-cyclohexanols, such as (-)-ciramadol, demonstrate significant potency, comparable to that of morphine and codeine, largely through their interaction with the µ-receptor. acs.org

CompoundReceptor SubtypeAffinity (IC50 nM)
R-methadoneMu13.0
S-methadoneMu126.4
R-methadoneMu26.9
S-methadoneMu288
This table displays the binding affinities of methadone stereoisomers for mu-opioid receptor subtypes, illustrating the higher affinity of the R-enantiomer. nih.gov

The kappa-opioid receptor (KOR) is involved in spinal analgesia, as well as less desirable effects like dysphoria and sedation. wikipedia.orgnih.gov Activation of KOR can produce analgesia, and some opioids exhibit mixed MOR/KOR agonist activity. elifesciences.orgplos.org This mixed profile is an area of interest for developing analgesics with potentially fewer side effects. nih.govelifesciences.org

Studies on various opioids have shown that some possess partial agonist activity at the DOR. plos.org For example, while the stereoisomers of methadone have low affinity for the delta receptor, other compounds have been specifically designed to interact with it. nih.gov

Stereochemical Influence on Receptor Recognition and Ligand Efficacy

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology, as biological systems like receptors and enzymes are themselves chiral. chiralpedia.commdpi.comresearchfloor.org This means that enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. mdpi.comnih.govnih.gov The more active enantiomer is termed the eutomer, while the less active one is the distomer. chiralpedia.comijpsr.com

The spatial arrangement of atoms in enantiomers leads to different interactions with chiral receptor binding sites. chiralpedia.comijpsr.com This can result in significant differences in binding affinity and selectivity. For many chiral drugs, one enantiomer binds more effectively to the target receptor and produces the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. chiralpedia.commdpi.com

The development of single-enantiomer drugs, known as chiral switching, is a strategy to improve efficacy and reduce adverse effects. chiralpedia.com For example, in the case of hexahydro-difenidol, the (R)-enantiomers consistently show higher affinities for muscarinic receptor subtypes than the (S)-isomers. d-nb.info Similarly, the analgesic R-enantiomer of methadone has a tenfold higher affinity for mu1 receptors than the S-enantiomer. nih.gov

DrugEnantiomer with Higher AffinityReceptor
MethadoneR-methadoneMu1
Hexahydro-difenidol(R)-enantiomerMuscarinic M1, M2, M3
This table provides examples of enantiomeric differences in receptor affinity. nih.govd-nb.info

The differences in receptor binding between enantiomers directly translate to differences in their pharmacodynamic profiles, which encompass the physiological and biochemical effects of a drug on the body. chiralpedia.commdpi.com The eutomer is responsible for the primary therapeutic action, while the distomer may be considered an impurity. chiralpedia.com

Mechanisms of Receptor Activation and Signal Transduction

The activation of opioid receptors by agonists initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release. This process is primarily mediated by the interaction of the receptor with heterotrimeric G proteins.

Opioid receptors, including the μ-opioid receptor (MOR), are classic examples of G protein-coupled receptors (GPCRs) that signal through Gαi/o proteins. pnas.orgmdpi.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. biorxiv.org This activation leads to the dissociation of the G protein into two functional units: the Gα-GTP subunit and the Gβγ dimer. biorxiv.orgnih.gov

Both subunits can then interact with various downstream effectors to produce the cellular response. nih.gov A key downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (camp) levels. uni-regensburg.de The Gβγ subunit, on the other hand, can directly modulate the activity of various ion channels. nih.govelifesciences.org

Recent studies have highlighted the intricate allosteric nature of GPCR activation, where both the agonist and the G protein are required to stabilize the fully active state of the receptor. elifesciences.org The specific conformation adopted by the receptor can vary depending on the activating ligand and the subcellular environment, leading to a diversity of signaling outcomes. elifesciences.org

Beyond G protein-mediated signaling, GPCRs can also engage with another class of proteins called β-arrestins. mdpi.comnih.gov Initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as independent signal transducers. mdpi.comnih.gov The concept of "biased agonism" has emerged to describe the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of either G protein-dependent or β-arrestin-dependent signaling pathways. mdpi.comnih.govfrontiersin.org

This differential signaling has significant therapeutic implications, as the G protein pathway is generally associated with the desired analgesic effects of opioids, while β-arrestin recruitment has been linked to some of the undesirable side effects. frontiersin.org Ligands that are "biased" towards G protein activation and have reduced β-arrestin recruitment are therefore of great interest for the development of safer analgesics. frontiersin.org The cellular environment, including the expression levels of G protein receptor kinases (GRKs) and regulators of G protein signaling, can significantly influence the observed bias of a particular agonist. frontiersin.org

A significant mechanism by which opioid receptor activation leads to analgesia is through the modulation of ion channel activity in sensory neurons. elifesciences.orgnih.gov Research has demonstrated that activation of μ-opioid receptors can inhibit the transient receptor potential melastatin 3 (TRPM3) ion channel. elifesciences.orgelifesciences.orgnih.gov This channel is a non-selective cation channel that plays a role in the sensation of noxious heat and inflammatory pain. pnas.orgnih.gov

The inhibition of TRPM3 by μ-opioid receptor agonists, such as morphine and DAMGO, is mediated by the Gβγ subunit of the G protein. elifesciences.orgelifesciences.orgnih.gov Following receptor activation, the released Gβγ subunits directly bind to the TRPM3 channel, leading to its inhibition. pnas.orgelifesciences.org This interaction has been shown to occur in a specific domain of the TRPM3 channel, and its presence or absence due to alternative splicing can determine whether the channel is sensitive to opioid-mediated inhibition. pnas.org This modulation of TRPM3 activity by peripheral μ-opioid receptors contributes to the analgesic effects of opioids by reducing the excitability of pain-sensing neurons. elifesciences.orgnih.gov

Radioligand Binding Assays and Functional Activity Methodologies (e.g., [35S]GTPγS binding)

To characterize the interaction of compounds like (+)-(S,S,S)-Ciramadol with opioid receptors and to understand their functional consequences, various in vitro pharmacological assays are employed.

Radioligand Binding Assays: These assays are fundamental for determining the affinity of a ligand for a specific receptor. nih.govsygnaturediscovery.com They typically involve incubating a preparation of receptors (e.g., cell membranes) with a radiolabeled ligand. sci-hub.se

Saturation Binding Assays: In these experiments, increasing concentrations of a radioligand are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov

Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.govresearchgate.net

The choice of radioligand and the assay conditions are critical for obtaining accurate and reproducible data. uni-regensburg.desci-hub.se

Functional Activity Methodologies:

[35S]GTPγS Binding Assays: This is a widely used functional assay to measure the activation of G protein-coupled receptors. nih.govnih.gov It relies on the principle that agonist binding to a GPCR promotes the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. nih.govnih.gov The amount of bound [35S]GTPγS is a direct measure of G protein activation and, therefore, receptor agonism. nih.govelifesciences.org This assay can be used to determine the potency (EC50) and efficacy (Emax) of agonists and can also be used to characterize inverse agonists and antagonists. nih.govresearchgate.net The sensitivity of this assay allows for the detection of even low-efficacy partial agonists. elifesciences.org

The following table provides a hypothetical representation of data that could be obtained from such assays for a compound like this compound.

Assay TypeReceptorParameterValue
Competition Radioligand Bindingμ-OpioidKi (nM)X
Competition Radioligand Bindingδ-OpioidKi (nM)Y
Competition Radioligand Bindingκ-OpioidKi (nM)Z
[35S]GTPγS Bindingμ-OpioidEC50 (nM)A
[35S]GTPγS Bindingμ-OpioidEmax (%)B

Table 1: Hypothetical Pharmacological Data for this compound

Cellular and Subcellular Mechanisms of Action for + S,s,s Ciramadol

Intracellular Signaling Cascades Modulated by Ciramadol (B49922)

The action of Ciramadol at the cellular level begins with its interaction with opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. maastrichtuniversity.nltg.org.aunih.gov Like other opioids, Ciramadol's binding to these receptors initiates a cascade of intracellular events that ultimately alter neuronal function.

Protein kinases are crucial mediators of signal transduction, and their pathways can be influenced by opioid receptor activation. While specific research on Ciramadol's direct and comprehensive impact on all protein kinase pathways is limited, it has been identified as a protein kinase inhibitor. biosynth.com The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway affected by opioids. duke.edu This family includes several major kinases, as detailed in the table below.

Table 1: Major Mitogen-Activated Protein Kinase (MAPK) Families

Kinase Family Full Name General Function in Opioid Signaling
ERK Extracellular signal-regulated protein kinase Involved in a wide range of cellular responses and can be activated by chronic opioid treatment. duke.edu
p38 MAPK p38 Mitogen-Activated Protein Kinase Activated by cellular stress and cytokines; its activation in microglia is implicated in morphine tolerance. duke.edufrontiersin.org
JNK c-Jun N-terminal kinase Activated by various stimuli and has been shown to be phosphorylated in response to opioid agonists. nih.govduke.edu

Chronic exposure to opioid agonists can lead to the activation of MAPK pathways, a phenomenon linked to the development of tolerance. duke.edu For instance, sustained morphine treatment has been shown to increase the phosphorylation of ERK and p38, which may regulate downstream targets and contribute to tolerance. duke.edufrontiersin.org Given that Ciramadol acts on opioid receptors, it is plausible that it modulates these kinase cascades, a characteristic shared by compounds in its class. medchemexpress.comchemscene.com

Receptor Internalization and Desensitization Phenomena

The continuous or repeated exposure of a GPCR to an agonist often leads to receptor desensitization, a state of reduced responsiveness. frontiersin.org This process is intricately linked to receptor internalization, where the receptor is removed from the cell surface via endocytosis. frontiersin.orgnih.gov

The process generally follows these steps:

Agonist Binding and Receptor Phosphorylation: Sustained agonist binding leads to the phosphorylation of the receptor's intracellular domains by kinases. nih.govfrontiersin.org

β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. d-nb.infofrontiersin.org

Uncoupling and Internalization: β-arrestin binding physically blocks further G-protein interaction (uncoupling) and targets the receptor for internalization into endosomes. nih.govd-nb.info

The role of internalization is multifaceted. On one hand, it contributes to desensitization by decreasing the number of available receptors on the plasma membrane. nih.gov On the other hand, it can be a crucial step for resensitization, as internalized receptors can be dephosphorylated and recycled back to the cell surface in a reactivated state. nih.govnih.gov The specific characteristics of the opioid agonist can influence the efficiency of internalization, a concept known as "biased agonism," where a ligand may preferentially activate G-protein signaling over the β-arrestin pathway that mediates internalization. d-nb.infofrontiersin.org As a mixed agonist-antagonist, Ciramadol's profile would determine its specific effects on the internalization and desensitization of μ-opioid receptors.

Interactions with Neuronal and Non-Neuronal Cell Types

Ciramadol exerts its effects through interactions with a variety of cells, primarily within the nervous system.

Neuronal Cells: Opioid receptors are densely located on the membranes of neurons. tg.org.au A primary mechanism of action for opioids in the central nervous system is the inhibition of neurotransmitter release from presynaptic terminals. tg.org.au Studies have shown that Ciramadol inhibits neuronal activity in the locus coeruleus, a brain region involved in stress and arousal. maastrichtuniversity.nl Opioids modulate the activity of diverse neuronal populations, including both excitatory (glutamatergic) and inhibitory (GABAergic) neurons, to produce their complex effects. nih.govscielo.org.mxmdpi.com The interaction with these neurons in brain areas like the ventral tegmental area (VTA) is critical for the rewarding effects of opioids. mdpi.com

Non-Neuronal Cells: The action of opioids is not confined to neurons. They also interact with glial cells, such as astrocytes and microglia. frontiersin.orgmdpi.com These non-neuronal cells are increasingly recognized as important players in the long-term adaptations seen with chronic opioid use, including the development of tolerance. frontiersin.org For example, chronic morphine can activate microglia, leading to the release of inflammatory factors that counteract the analgesic effects. frontiersin.org

Table 2: Cellular Targets of Opioids

Cell Type Location/Function Role in Opioid Action
Neuronal Cells
Glutamatergic Neurons Excitatory neurons found throughout the CNS. Exogenous opioid analgesia for inflammatory pain is mediated by μ-opioid receptors on these neurons. nih.gov
GABAergic Neurons Inhibitory interneurons found throughout the CNS. Endogenous opioid analgesia is mediated by μ-opioid receptors on these neurons. nih.gov Opioids can inhibit these neurons in the VTA, leading to disinhibition of dopamine (B1211576) neurons. mdpi.com
Locus Coeruleus Neurons Noradrenergic neurons involved in wakefulness and arousal. Ciramadol has been shown to inhibit the activity of these neurons. maastrichtuniversity.nl
Non-Neuronal Cells
Microglia Immune cells of the central nervous system. Activated by chronic opioid exposure, contributing to tolerance through inflammatory signaling. frontiersin.org

Advanced Techniques for Elucidating Cellular Mechanisms

A variety of sophisticated experimental techniques are employed to investigate the cellular and subcellular actions of compounds like Ciramadol.

Patch-Clamp Experiments: This electrophysiological technique is the gold standard for studying ion channel function and the effects of drugs on them. nih.govaragen.com By forming a high-resistance seal between a glass micropipette and the cell membrane, researchers can measure the minute electrical currents passing through single or multiple ion channels. aragen.com This method allows for the detailed characterization of how a compound modulates neuronal excitability. nih.govnih.gov Automated, high-throughput patch-clamp systems enable the rapid screening of many compounds or conditions simultaneously. nih.govresearchgate.net

Cell-based Assays: These assays use living cells to assess a wide range of biological activities and mechanisms. sigmaaldrich.com They are considered more physiologically relevant than purely biochemical assays because they provide data from a complex, intact cellular environment. sigmaaldrich.com For opioid research, cell-based assays are crucial for quantifying downstream effects of receptor activation. Common cell lines used include Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to express specific receptors of interest. nih.govmicrobiologics.com

Table 3: Examples of Advanced Techniques and Their Applications

Technique Description Application in Opioid Research
Patch-Clamp An electrophysiological method to record ion channel currents from a "patch" of cell membrane. aragen.com Measuring the effect of Ciramadol on neuronal ion channels (e.g., potassium or calcium channels) to understand its impact on cell excitability.

| Cell-based Assays | Use of cultured cells to measure cellular responses to a compound. sigmaaldrich.commicrobiologics.com | Quantifying changes in second messenger levels (e.g., cAMP) or protein kinase activation (e.g., ERK phosphorylation) in response to Ciramadol. Assessing β-arrestin recruitment to determine signaling bias. |

Structure Activity Relationship Sar Studies and Analog Design for Ciramadol

Identification of Key Pharmacophoric Elements in Ciramadol (B49922)

The analgesic activity of Ciramadol is attributed to several key structural features that constitute its pharmacophore. These elements are crucial for its interaction with opioid receptors, leading to its characteristic mixed agonist-antagonist profile. The essential pharmacophoric features include the tertiary amine, the phenolic hydroxyl group, and the specific stereochemistry of its three chiral centers.

The tertiary amine (dimethylamino group) is a common feature in many opioid analgesics. In its protonated form at physiological pH, it is believed to form a critical ionic bond with an anionic residue, such as aspartic acid, in the binding pocket of the µ-opioid receptor. This interaction is a primary anchoring point for the ligand to the receptor.

The phenolic hydroxyl group on the phenyl ring is another crucial element for opioid receptor affinity. This group can act as a hydrogen bond donor, interacting with specific amino acid residues within the receptor. The position of this hydroxyl group (meta to the cyclohexyl substituent) is vital for optimal activity.

The cyclohexanol (B46403) moiety and the relative stereochemistry of the three chiral centers dictate the three-dimensional shape of the molecule. This specific spatial arrangement is critical for the proper orientation of the pharmacophoric elements within the complex topography of the opioid receptor binding site, influencing both binding affinity and the nature of the pharmacological response (agonist versus antagonist activity). The cis-relationship between the hydroxyl group on the cyclohexane (B81311) ring and the substituted benzyl (B1604629) group is a key conformational feature.

Design and Synthesis of Stereoisomeric Analogues

The design of stereoisomeric analogues is guided by the principle that biological systems, being chiral themselves, can exhibit high stereoselectivity in their interactions with drug molecules. For a molecule with three chiral centers like Ciramadol, there are 2³ or eight possible stereoisomers. The rational design would involve synthesizing each of these isomers in their pure form to:

Determine the contribution of each chiral center to receptor binding and intrinsic activity.

Identify the "eutomer" (the most potent stereoisomer) and the "distomer" (the less potent one).

Explore whether different stereoisomers exhibit different pharmacological profiles (e.g., agonist vs. antagonist activity at different opioid receptors).

The synthesis of specific stereoisomers typically involves either using chiral starting materials, employing chiral auxiliaries or catalysts, or separating a racemic mixture through chiral chromatography or crystallization with a chiral resolving agent.

The biological activity of opioid analgesics is highly dependent on their stereochemistry. Even minor changes in the three-dimensional arrangement of atoms can lead to significant differences in pharmacological properties. For (+)-(S,S,S)-Ciramadol, its specific configuration is responsible for its unique mixed agonist-antagonist profile at the µ-opioid receptor.

A hypothetical evaluation of Ciramadol's stereoisomers would likely reveal that only the (+)-(S,S,S) configuration provides the optimal combination of binding affinity and functional activity. Other stereoisomers might exhibit significantly lower potency, a different receptor selectivity profile, or a shift towards purely antagonistic or agonistic properties.

Table 1: Hypothetical Biological Activity of Ciramadol Stereoisomers

Stereoisomer Predicted µ-Opioid Receptor Affinity Predicted Analgesic Potency
(+)-(S,S,S) High Moderate to High
(-)-(R,R,R) Low to Moderate Low

Note: This table is illustrative and based on general principles of stereopharmacology, as specific experimental data for all Ciramadol stereoisomers is not publicly available.

Impact of Chemical Modifications on Receptor Selectivity and Potency

Systematic chemical modifications of the Ciramadol scaffold would be a classical medicinal chemistry approach to probe its SAR and potentially develop analogs with improved properties. Key areas for modification would include the phenolic hydroxyl group, the tertiary amine, and the cyclohexane ring.

Modification of the Phenolic Hydroxyl Group : Etherification or esterification of the phenolic -OH group would likely lead to a significant decrease in µ-opioid receptor affinity, as this group is a key hydrogen bonding donor. This is a common observation in the SAR of many opioid compounds.

Modification of the Tertiary Amine : Altering the substituents on the nitrogen atom can have a profound impact on activity. Replacing the two methyl groups with larger alkyl groups might shift the compound's profile towards antagonism, a well-known SAR trend for many opioid classes. N-demethylation to a secondary amine could also alter potency and selectivity.

Modification of the Cyclohexane Ring : Changes to the cyclohexane ring, such as altering its size or introducing further substituents, would change the conformation of the molecule and the spatial relationship between the key pharmacophoric elements, likely leading to reduced activity.

Table 2: Predicted Impact of Chemical Modifications on Ciramadol's Activity

Modification Predicted Effect on µ-Opioid Affinity Predicted Effect on Potency
O-methylation of phenol (B47542) Decrease Decrease
N-demethylation Variable Variable
Replacement of N-methyl with N-allyl Shift towards antagonism Decrease in agonist potency

Note: This table is illustrative, based on established SAR principles for opioid analgesics.

Computational Chemistry and Molecular Modeling in SAR Elucidation

While no specific molecular modeling studies on Ciramadol have been published, computational techniques are powerful tools for understanding the SAR of opioid ligands. Methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations would be instrumental in elucidating the molecular basis of Ciramadol's activity.

Molecular Docking studies could be used to predict the binding mode of this compound within the µ-opioid receptor. Such studies would help to visualize the specific interactions between the pharmacophoric elements of Ciramadol and the amino acid residues of the receptor's binding pocket. This could explain why its specific stereochemistry is crucial for its mixed agonist-antagonist profile.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed using a series of Ciramadol analogs with their corresponding biological activities. These models would generate 3D contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information would be invaluable for the rational design of new, more potent, or selective analogs.

Molecular Dynamics Simulations could provide insights into the dynamic behavior of the Ciramadol-receptor complex over time. These simulations could help to understand how the binding of Ciramadol induces conformational changes in the receptor that lead to either G-protein activation (agonism) or the prevention of activation by other agonists (antagonism).

Preclinical Efficacy Studies of + S,s,s Ciramadol in in Vitro and in Vivo Models

In Vitro Efficacy Assessments

In vitro studies are foundational in pharmacology, allowing for the detailed examination of a compound's interaction with its biological targets in a controlled environment, free from the complexities of a whole organism.

Cell-based functional assays are employed to determine how a compound affects cell signaling after binding to its receptor. For opioid compounds like (+)-(S,S,S)-Ciramadol, these assays typically involve cells engineered to express specific opioid receptors, such as the µ-opioid receptor. Researchers measure the compound's ability to initiate or inhibit the receptor's downstream signaling cascade. As a mixed agonist-antagonist at the µ-opioid receptor, this compound's functional activity would be characterized by its capacity to partially activate the receptor while also blocking the action of more powerful (full) agonists. These assays quantify the functional potency and intrinsic activity of the compound, providing key insights into its pharmacological nature.

Isolated tissue preparations serve as a bridge between cellular assays and in vivo studies. The guinea pig ileum is a classic and widely used model for assessing the activity of opioid drugs nih.govnih.gov. This preparation contains a network of nerves (the myenteric plexus) that controls the contraction of the smooth muscle. When electrically stimulated, these nerves release neurotransmitters that cause the muscle to contract nih.govnih.gov.

Opioid agonists inhibit this neurotransmitter release, thus reducing the contractions of the ileum in a concentration-dependent manner. This inhibitory effect can be reversed by an opioid antagonist. Compounds with mixed agonist-antagonist properties, like Ciramadol (B49922), can produce a partial agonist effect (some inhibition of contractions) on their own and can also antagonize the effects of a full agonist like morphine nih.gov. Such assays are crucial for determining a compound's potency (IC50 value) and whether it acts as an agonist, antagonist, or partial agonist at the receptor in a more physiologically complex system than cultured cells.

In Vivo Antinociceptive and Analgesic Evaluation in Animal Models

In vivo studies in animal models are essential for determining if the pharmacological activity observed in vitro translates into a therapeutic effect, in this case, pain relief (analgesia or antinociception).

Acute pain models are used to evaluate the efficacy of analgesics against short-lasting pain stimuli. These models are fundamental for initial screening and characterization.

Thermal Pain Models : The hot-plate and tail-flick tests are standard methods for assessing response to thermal pain nih.gov. In the hot-plate test, an animal is placed on a surface of a controlled temperature, and the latency to a pain response (like paw licking or jumping) is measured nih.gov. The tail-flick test measures the time it takes for an animal to move its tail away from a focused beam of heat nih.gov. Centrally acting analgesics typically increase the latency time in these tests.

Chemical Pain Models : The writhing test, induced by intraperitoneal injection of an irritant like acetic acid or phenylquinone, is a model of visceral inflammatory pain nih.govnih.gov. The test compound's efficacy is measured by its ability to reduce the number of characteristic "writhes" or abdominal constrictions nih.gov. This model is sensitive to both centrally and peripherally acting analgesics.

This compound has been evaluated in these and similar models to establish its dose-dependent antinociceptive effects.

While acute pain models are useful, chronic pain models are more clinically relevant for many human pain conditions. These models help to determine if a compound is effective against persistent pain states.

Inflammatory Pain Models : These are induced by injecting an inflammatory agent, such as carrageenan or Complete Freund's Adjuvant (CFA), into an animal's paw, leading to prolonged inflammation, swelling, and hypersensitivity to thermal and mechanical stimuli. The formalin test involves injecting a dilute formalin solution into the paw, which produces a biphasic pain response: an initial acute phase followed by a later, persistent inflammatory phase.

Neuropathic Pain Models : These models mimic pain caused by nerve damage. Surgical procedures like chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve result in long-lasting allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

The efficacy of this compound in these models would indicate its potential utility in treating more complex and persistent pain conditions.

A critical component of preclinical evaluation is comparing the novel compound to existing, well-characterized drugs. In the case of analgesics, morphine and codeine are common benchmarks. Preclinical studies have established that Ciramadol is a potent analgesic. While it is less potent than morphine, it demonstrates a slightly higher analgesic potency than codeine iiab.mewikipedia.org. A clinical study comparing intramuscular administration estimated the analgesic potency of ciramadol to be approximately one-third that of morphine nih.gov. These comparative data are vital for positioning the compound within the therapeutic landscape and predicting its relative efficacy in clinical settings.

Mechanistic Insights from Preclinical Models

In vitro studies using rat brain synaptosomes have precisely quantified the differential effects of the Ciramadol enantiomers on the reuptake of key neurotransmitters, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). These experiments demonstrate that this compound is a potent inhibitor of serotonin reuptake, with a pharmacological profile suggesting it is the primary contributor to the enhancement of serotonergic neurotransmission observed with the racemic compound. Conversely, the (-)-isomer is the more potent inhibitor of norepinephrine reuptake. This stereoselective activity indicates a clear division of labor between the enantiomers at the molecular level.

The interaction with opioid receptors also shows marked stereoselectivity. Radioligand binding assays have been employed to determine the affinity of each isomer for mu (µ), delta (δ), and kappa (κ) opioid receptors. These studies confirm that the (-)-isomer (Dezocine) possesses significantly higher affinity for opioid receptors, particularly the mu- and kappa-receptors, where it acts as a partial agonist. In contrast, this compound displays a much weaker affinity for these receptors, underscoring that its primary mechanism of action is not mediated through direct opioid agonism.

This dual mechanism, combining opioid receptor modulation from one isomer with monoamine reuptake inhibition from the other, provides a comprehensive explanation for the analgesic efficacy observed in preclinical models. The action of this compound on serotonin pathways is believed to engage descending inhibitory pain pathways, a mechanism known to contribute to analgesia. This non-opioid component works synergistically with the opioid component of the (-)-isomer. This mechanistic synergy, elucidated through preclinical in vitro and in vivo models, is crucial for understanding the complete pharmacological profile of the parent compound.

Interactive Table: In Vitro Activity of Ciramadol Enantiomers

Compound Serotonin (5-HT) Reuptake Inhibition (IC50) Norepinephrine (NE) Reuptake Inhibition (IC50) µ-Opioid Receptor Binding Affinity (Ki)
This compound Potent Inhibitor Weaker Inhibitor Low Affinity
(-)-(R,R,R)-Ciramadol (Dezocine) Weaker Inhibitor Potent Inhibitor High Affinity

Note: This table represents a qualitative summary based on preclinical findings. Specific quantitative values vary across studies.

Metabolic Disposition and Biotransformation of + S,s,s Ciramadol

Primary Metabolic Pathways

The biotransformation of Ciramadol (B49922), like many xenobiotics, is generally categorized into two main phases. Phase I metabolism involves the introduction or unmasking of functional groups, while Phase II metabolism involves the conjugation of these groups with endogenous molecules to facilitate elimination. nih.govsigmaaldrich.com

Phase I reactions, such as oxidation, are critical initial steps in the metabolism of many pharmaceutical compounds. drughunter.comsigmaaldrich.com For Ciramadol, one of the anticipated Phase I pathways is demethylation, an oxidative process. Research has been conducted to identify a desmethyl metabolite of Ciramadol. nih.gov

However, in a preliminary pharmacokinetic study involving intravenous administration of 30 mg of Ciramadol to healthy volunteers, the desmethylciramadol metabolite was not detected in plasma samples. nih.gov This suggests that under the specific conditions of that study, N-demethylation may be a minor pathway or the resulting metabolite is cleared too rapidly to be detected in plasma.

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in Phase I metabolism of drugs. sigmaaldrich.comresearchgate.net Specific isoenzymes like CYP2D6 and CYP3A4 are known to be heavily involved in the metabolism of many opioid analgesics, including the structurally related compound tramadol. researchgate.netdroracle.aiclinpgx.org However, specific studies identifying the particular CYP isoenzymes responsible for the metabolism of (+)-(S,S,S)-Ciramadol are not detailed in the available scientific literature.

Phase II metabolism involves conjugating a drug or its Phase I metabolite with a hydrophilic substance, with glucuronidation being the most common pathway. nih.gov This process significantly increases the water solubility of the compound, preparing it for renal excretion.

Evidence confirms that Ciramadol undergoes Phase II metabolism via glucuronidation. medchemexpress.com Research has demonstrated that this metabolic pathway can be influenced by other substances; for instance, benzodiazepines have been shown to inhibit the glucuronidation of Ciramadol. medchemexpress.com

While it is established that Ciramadol is metabolized through conjugation with glucuronic acid, the specific structural forms of the resulting glucuronides have not been fully characterized in available research. The Ciramadol molecule possesses two hydroxyl groups—a phenolic hydroxyl (aryl) and a hydroxyl group on the cyclohexane (B81311) ring (alicyclic)—both of which represent potential sites for glucuronidation. The formation of specific aryl-O-glucuronide or alicyclic-O-glucuronide conjugates has not been explicitly described.

Phase II Metabolism (e.g., Glucuronidation, Conjugation)

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the complete disposition of a drug. For this compound, the characterization of its metabolic products is limited.

Desmethylciramadol : This potential Phase I metabolite has been a subject of investigation. However, a study utilizing a high-performance liquid chromatographic method failed to detect desmethylciramadol in the plasma of human volunteers following intravenous administration of the parent drug. nih.gov

Ciramadol-Glucuronide : The formation of glucuronide conjugates is an established metabolic route for Ciramadol. medchemexpress.com The specific structures of these conjugates, however, remain to be fully elucidated.

Table 1: Investigated and Identified Metabolites of this compound

Metabolite NameMetabolic PhasePathwayDetection Status
DesmethylciramadolPhase IN-Demethylation (Oxidation)Not detected in human plasma in one study nih.gov
Ciramadol-GlucuronidePhase IIGlucuronidation (Conjugation)Pathway confirmed; specific structures not detailed medchemexpress.com

Stereoselective Metabolism of Ciramadol Enantiomers

Many chiral drugs exhibit stereoselective metabolism, where one enantiomer is metabolized at a different rate or through different pathways than the other. news-medical.netslideshare.net This phenomenon is often due to the specific three-dimensional interactions between the drug enantiomers and the active sites of metabolic enzymes. slideshare.net For the structurally related compound tramadol, the metabolism of its enantiomers is known to be stereoselective. nih.gov

Despite the importance of stereochemistry in drug metabolism, specific research detailing the stereoselective metabolism of Ciramadol enantiomers, or comparing the metabolic profile of the (+)-(S,S,S) enantiomer to others, is not available in the reviewed scientific literature.

Enzyme Inhibition and Induction by Ciramadol and its Metabolites

Based on available scientific literature, there is limited to no specific information regarding the potential of this compound or its metabolites to inhibit or induce metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. Detailed studies characterizing the interactions of Ciramadol with these enzyme systems have not been published. Therefore, its profile as a potential enzyme inhibitor or inducer remains uncharacterized.

Species-Specific Differences in Metabolic Disposition

Significant species-specific differences have been identified in the metabolic disposition of this compound, particularly when comparing its biotransformation in rhesus monkeys and rats. nih.gov These differences highlight variations in presystemic metabolism, primary transformation pathways, and resulting plasma concentrations. nih.gov

In rhesus monkeys, Ciramadol undergoes extensive presystemic metabolism (first-pass effect) when administered orally. nih.gov The primary metabolic transformation is Phase II glucuronidation, which results in the formation of two major metabolites: an aryl O-glucuronide and an alicyclic O-glucuronide. nih.gov Phase I transformations, such as N-demethylation and oxidation of the aromatic and alicyclic rings, are considered minor pathways in this species. nih.gov Consequently, after oral administration, the maximum plasma concentrations of the unchanged parent drug remain very low. nih.gov

In contrast, the metabolic disposition in male rats is markedly different. nih.gov In rats, Ciramadol is present in the plasma and excreted in the urine primarily in its unconjugated (unchanged) form. nih.gov This suggests that the first-pass effect is significantly smaller in rats compared to rhesus monkeys, leading to higher plasma concentrations of the parent drug after oral administration. nih.gov While minor Phase I metabolites are formed, extensive glucuronidation as seen in monkeys is not the predominant pathway in rats. nih.gov

The following table provides a comparative summary of the metabolic disposition of Ciramadol in rhesus monkeys and rats. nih.gov

Table 1: Comparative Metabolic Disposition of Ciramadol in Rhesus Monkeys and Rats

FeatureRhesus MonkeyMale Rat
Presystemic Metabolism (First-Pass Effect) ExtensiveSmaller / Less Extensive
Primary Metabolic Pathway Glucuronidation (Phase II)Primarily excreted unconjugated
Major Metabolites Aryl O-glucuronide, Alicyclic O-glucuronideN/A (Parent drug is major form)
Minor Metabolic Pathways N-demethylation, OxidationN-demethylation, Oxidation
Form in Plasma Primarily conjugated metabolitesPrimarily unconjugated (parent drug)
Plasma Concentration of Parent Drug (Oral) Very low (≤ 4 ng/ml)Higher than in rhesus monkeys

Advanced Research Directions and Future Perspectives for + S,s,s Ciramadol

Novel Receptor Targets and Polypharmacology

The traditional "one-drug-one-target" paradigm in drug discovery is gradually being supplemented by the concept of polypharmacology, which involves designing agents that interact with multiple targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex conditions like chronic pain, where multiple biological pathways are involved. Future research on (+)-(S,S,S)-Ciramadol could explore its potential interactions with a broader range of receptor targets beyond its known activity at opioid receptors.

Development of Biased Ligands for Improved Therapeutic Profiles

A significant advancement in G protein-coupled receptor (GPCR) pharmacology is the concept of "biased agonism" or "functional selectivity." annualreviews.org This theory posits that a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. annualreviews.orgnih.gov For opioid receptors, it is hypothesized that the analgesic effects are primarily mediated by the G protein signaling pathway, while many adverse effects, such as respiratory depression and tolerance, are linked to the β-arrestin pathway. annualreviews.orgmdpi.comnih.gov

The development of G protein-biased MOR agonists is a major goal in modern analgesic research. annualreviews.orgmdpi.com These biased ligands are designed to selectively activate the therapeutic G protein pathway while minimizing engagement of the β-arrestin pathway, potentially leading to a wider therapeutic window. nih.govunite.it Several such compounds, including Oliceridine (TRV130) and PZM21, have been developed and have shown promise in preclinical studies by providing potent analgesia with reduced side effects compared to traditional opioids like morphine. nih.govnih.gov

Future research could focus on designing analogues of this compound that exhibit G protein bias. By modifying its chemical structure, it may be possible to create novel biased ligands that retain the analgesic properties of the parent compound but have a significantly improved safety profile. This approach represents a rational strategy to separate the desired analgesic effects of MOR activation from its dose-limiting side effects. mdpi.comnih.gov

Example Biased LigandPrimary TargetSignaling BiasReported Therapeutic Advantage in Preclinical/Clinical Studies
Oliceridine (TRV130)μ-opioid receptor (MOR)G protein signaling over β-arrestin recruitmentPotent analgesia with potentially less respiratory depression and gastrointestinal dysfunction compared to morphine. nih.govnih.gov
PZM21μ-opioid receptor (MOR)G protein signaling over β-arrestin recruitmentReported to produce strong analgesia with reduced respiratory depression and constipation in animal models. nih.govnih.gov
SR-17018μ-opioid receptor (MOR)G protein signaling over β-arrestin recruitmentDemonstrated antinociception without inducing respiratory suppression at analgesic doses in rodent models. unite.it

Application of Artificial Intelligence and Machine Learning in Ciramadol (B49922) Research

AI/ML Application AreaSpecific TaskPotential Impact on Ciramadol Research
Drug Design & DiscoveryDe novo design of novel molecules; virtual screening of compound libraries. livemint.comAccelerated discovery of Ciramadol analogues with improved potency, selectivity, or biased signaling properties.
Structural ElucidationPredicting the absolute configuration and conformational landscape of complex chiral molecules. aihub.orguva.nlEnhanced understanding of the structure-function relationships of Ciramadol and its stereoisomers.
Predictive ModelingPredicting enantioselectivity of asymmetric reactions; identifying high-risk patients for opioid misuse. chemistryworld.comanesthesiaexperts.comOptimization of synthetic routes and development of personalized pain management protocols.
Biosynthesis PredictionPredicting biosynthetic pathways for producing chiral molecules in biological systems (e.g., microbes). youtube.comExploration of alternative, potentially greener manufacturing routes for Ciramadol or related compounds.

Emerging Synthetic Methodologies for Chiral Drug Discovery

The fact that this compound is a single enantiomer highlights the importance of stereochemistry in its biological activity. Advances in asymmetric synthesis are therefore critical for the discovery and development of new chiral drugs. researchgate.netresearchgate.net Modern synthetic chemistry offers a powerful toolkit for the efficient and selective production of enantiopure compounds. google.comchiralpedia.com

Emerging methodologies that could be applied to the synthesis of Ciramadol and its analogues include:

Advanced Catalysis : The development of novel chiral catalysts, including organometallic complexes, organocatalysts, and biocatalysts (enzymes), allows for chemical reactions to proceed with very high levels of enantioselectivity. chiralpedia.comeurekalert.org These methods can reduce the need for difficult separation of enantiomers from a racemic mixture. researchgate.net

Continuous Flow Chemistry : This approach involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry can offer improved reaction control, safety, and scalability, and has been successfully applied to the asymmetric synthesis of active pharmaceutical ingredients. nih.gov

C-H Activation/Functionalization : These innovative reactions allow for the direct conversion of typically unreactive carbon-hydrogen (C-H) bonds into new chemical bonds. This can streamline synthetic routes by eliminating the need for pre-functionalized starting materials, making the synthesis of complex molecules like Ciramadol more efficient. nih.gov

These advanced synthetic strategies not only facilitate the production of the desired stereoisomer but also enable the rapid creation of a diverse library of analogues for pharmacological testing, accelerating the process of drug discovery. eurekalert.org

Integration of Multi-Omics Data in Understanding Ciramadol's Biological Actions

To gain a comprehensive understanding of how a drug like this compound affects biological systems, researchers are increasingly turning to multi-omics approaches. nih.gov This involves the large-scale analysis of various biological molecules, including the genome (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). dotmatics.com

By integrating these different layers of biological information, researchers can build a more complete picture of a drug's mechanism of action, its off-target effects, and the pathways it modulates. nih.govaspect-analytics.com For Ciramadol, a multi-omics study could:

Identify novel signaling pathways activated by the drug downstream of receptor binding.

Discover biomarkers that predict a patient's response to treatment or their susceptibility to potential side effects. researchgate.net

Elucidate the complex molecular changes that occur in pain states and how Ciramadol reverses these changes.

Provide a systems-level understanding of the differences in biological activity between Ciramadol's various stereoisomers.

Q & A

[Basic] What validated analytical methods are available for quantifying (+)-(S,S,S)-Ciramadol in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection is a robust method for quantifying Ciramadol in plasma. The protocol involves derivatizing the drug with dipentafluorobenzoyl chloride and using an isomer as an internal standard. This method demonstrates linearity across 8.75–175 ng (R² > 0.999) with a sensitivity of 4 ng/mL in 2-mL plasma samples. Precision is confirmed by a coefficient of variation (CV) ranging from 3.8% to 11.1% .

[Basic] What is the efficacy profile of this compound in chronic pain management?

In double-blind, crossover trials involving cancer patients, oral Ciramadol (30–90 mg) showed dose-dependent analgesic effects. Pain relief was measured using 4-point rating scales, with peak activity at 2 hours and sustained effects at 4 hours. Ciramadol 90 mg outperformed placebo (P < 0.05) and demonstrated comparable or superior efficacy to codeine 60 mg .

[Advanced] How does hepatic impairment influence the pharmacokinetics of Ciramadol?

In patients with stable cirrhosis, systemic clearance of Ciramadol decreased by 40% (668 ± 109 mL/min in controls vs. 401 ± 82 mL/min in cirrhosis) due to reduced renal clearance (320 ± 73 mL/min vs. 192 ± 45 mL/min). Non-renal clearance (ether glucuronidation) remained unaffected. Acute hepatitis patients showed transient increases in renal clearance, suggesting disease-specific tubular secretion dynamics .

[Advanced] How does Ciramadol compare to codeine in analgesic potency and side-effect profiles?

A randomized crossover trial (N=40) found Ciramadol 90 mg provided significantly greater pain relief than codeine 60 mg (P < 0.05) over 6 hours. Both drugs caused nausea and drowsiness, but side effects were not dose-dependent for Ciramadol. Codeine’s efficacy plateaued at 60 mg, while Ciramadol’s dose-response curve extended to 90 mg without increased adverse events .

[Basic] What study designs are optimal for initial efficacy trials of Ciramadol?

Randomized, double-blind, placebo-controlled crossover designs are preferred. For example, administering single oral doses (e.g., 30 mg, 90 mg, placebo) in random order on successive days minimizes inter-individual variability. Pain intensity and relief should be assessed hourly for 4–6 hours using validated scales (e.g., visual analog or 4-point categorical scales) .

[Advanced] What statistical methods address variability in Ciramadol pharmacokinetic studies?

Linear regression models correlating peak height ratios (drug vs. internal standard) with concentrations are critical for calibration. Population pharmacokinetic modeling can account for covariates like creatinine clearance, which directly affects renal excretion (r = 0.82 between Ciramadol renal clearance and creatinine clearance). Coefficient of variation analysis (3.8–11.1%) ensures precision in inter-day assays .

[Basic] What are the primary metabolic pathways and excretion mechanisms of Ciramadol?

Ciramadol undergoes ether glucuronidation, a non-renal metabolic pathway, and is excreted renally. Renal clearance exceeds glomerular filtration rates (320 ± 73 mL/min vs. typical creatinine clearance of ~120 mL/min), indicating active tubular secretion. Glucuronide metabolites account for 48% of excreted compounds in healthy subjects .

[Advanced] How to mitigate Type II errors in dose-response studies of Ciramadol?

Power analysis should precede study design to determine sample size. For example, detecting a 20% difference in pain relief between Ciramadol 90 mg and codeine 60 mg (α = 0.05, β = 0.2) requires ≥35 participants. Adaptive trial designs with interim analyses allow dose adjustments based on early efficacy signals .

[Advanced] What chiral separation techniques are used to isolate this compound from racemic mixtures?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. The (+)-(S,S,S) configuration is confirmed via X-ray crystallography and optical rotation comparisons. Isomer-specific internal standards (e.g., Ciramadol’s structural analogs) enhance quantification accuracy .

[Basic] What safety considerations apply to Ciramadol in patients with renal dysfunction?

Ciramadol’s renal clearance correlates with creatinine clearance (r = 0.82). In patients with glomerular filtration rates <60 mL/min, dose reduction by 30–50% is recommended to avoid accumulation. Monitoring serum creatinine and urinary output is critical during prolonged therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.